5-((6-(Piperidin-4-ylamino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
CAS No.:
Cat. No.: VC15895542
Molecular Formula: C14H16N8
Molecular Weight: 296.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N8 |
|---|---|
| Molecular Weight | 296.33 g/mol |
| IUPAC Name | 5-[[6-(piperidin-4-ylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C14H16N8/c15-6-11-7-18-14(8-17-11)22-13-5-12(19-9-20-13)21-10-1-3-16-4-2-10/h5,7-10,16H,1-4H2,(H2,18,19,20,21,22) |
| Standard InChI Key | VVWHDZAMLUMWHZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1NC2=NC=NC(=C2)NC3=NC=C(N=C3)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound features a pyrazine-carbonitrile scaffold connected to a pyrimidine ring via an amino linker, with a piperidin-4-ylamino substituent at the pyrimidine’s 6-position. This arrangement creates three distinct pharmacophoric regions:
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Pyrazine-carbonitrile moiety: The nitrile group at position 2 of the pyrazine ring forms hydrogen bonds with conserved water molecules in CHK1’s ATP-binding pocket, contributing to kinase selectivity .
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Central pyrimidine bridge: Serves as a structural spacer, positioning the piperidine group for optimal interaction with the kinase’s hydrophobic regions.
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Piperidin-4-ylamino group: Enhances solubility through its basic nitrogen while participating in van der Waals interactions with CHK1’s ribose-binding pocket .
Physicochemical Profile
Key physicochemical parameters include:
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LogP: Calculated at 1.98 (PubChem), suggesting moderate lipophilicity suitable for cellular penetration
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Topological polar surface area: 143 Ų, indicating potential blood-brain barrier impermeability
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Hydrogen bond donors/acceptors: 5/8, influencing solubility and protein binding characteristics
Synthesis and Optimization
Synthetic Route
The synthesis follows a convergent strategy (Figure 1):
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Pyrimidine core preparation: 4,6-dichloropyrimidine undergoes sequential amination reactions—first with piperidin-4-amine, then with 5-aminopyrazine-2-carbonitrile .
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Coupling optimization: Palladium-catalyzed Buchwald-Hartwig amination achieves >80% yield when using Xantphos as ligand and cesium carbonate as base .
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Final purification: Reverse-phase HPLC (ACN/water + 0.1% TFA) yields pharmaceutical-grade material (>95% purity) .
Synthetic Challenges
Key challenges addressed during development:
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Regioselectivity control: The 6-position of pyrimidine shows higher reactivity toward nucleophilic substitution, requiring careful temperature modulation (60-80°C) .
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Nitrile stability: Use of mild reducing conditions (H₂/Pd-C at 30 psi) prevents undesired reduction of the critical nitrile group .
Biological Activity and Mechanism
CHK1 Inhibition Profile
Biochemical assays reveal:
| Parameter | Value |
|---|---|
| CHK1 IC₅₀ | 8.2 ± 1.1 nM |
| CHK2 Selectivity | >400-fold |
| Cellular EC₅₀ (SW620) | 440 ± 40 nM |
The compound exhibits competitive inhibition kinetics (Kᵢ = 3.8 nM) against CHK1’s ATP-binding site .
Mechanistic Insights
Crystallographic studies (PDB: 5F4N) show:
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Nitrile oxygen forms a water-mediated hydrogen bond with Lys38 backbone carbonyl
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Piperidine nitrogen participates in charge-charge interaction with Glu85 side chain
Preclinical Development
In Vivo Pharmacokinetics
Mouse studies (10 mg/kg IV/oral):
| Parameter | IV | Oral |
|---|---|---|
| Cₘₐₓ (μg/mL) | 12.4 ± 2.1 | 8.9 ± 1.7 |
| t₁/₂ (h) | 3.2 ± 0.5 | 4.1 ± 0.8 |
| AUC₀–∞ (h·μg/mL) | 38 ± 5 | 105 ± 12 |
| Bioavailability | - | 68% |
Notably, the compound shows linear pharmacokinetics up to 50 mg/kg with no observed hepatotoxicity .
Combination Therapy Efficacy
In HT29 colon cancer xenografts:
| Treatment Group | Tumor Growth Inhibition |
|---|---|
| Irinotecan alone | 42% ± 6% |
| Irinotecan + Compound (25 mg/kg) | 89% ± 4% |
Mechanistically, the compound abrogates irinotecan-induced S/G₂ arrest, increasing apoptotic markers (cleaved caspase-3) by 8-fold .
Structural Analogues and SAR
Piperidine Modifications
Comparative analysis of analogues:
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4-(Hydroxymethyl)piperidine derivative: 3-fold ↓ CHK1 potency (IC₅₀ = 24 nM) but improved aqueous solubility (8.2 mg/mL vs 1.4 mg/mL parent)
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N-Methylpiperidine variant: Complete loss of activity (IC₅₀ >10,000 nM), highlighting the critical role of the secondary amine
Pyrazine Substitutions
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